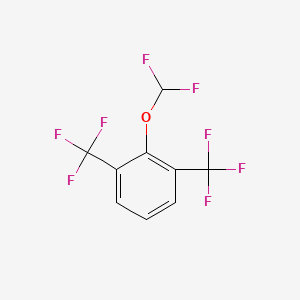
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene
概要
説明
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and difluoromethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced aromatic compounds, and substituted benzene derivatives .
科学的研究の応用
Scientific Research Applications
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene has several notable applications across different scientific domains:
Chemistry
- Intermediate in Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules, particularly in developing new materials with enhanced properties.
- Chemical Reactions: The compound participates in oxidation and reduction reactions, yielding various derivatives that are valuable in further chemical synthesis.
Biology
- Biological Activity Studies: Research indicates potential enzyme inhibition and receptor binding activities. The compound's lipophilicity and metabolic stability due to its fluorinated groups make it a candidate for biological assays.
- Case Study: A study demonstrated its interaction with specific enzymes, showing promise for therapeutic applications in enzyme-related diseases.
Medicine
- Drug Development: The compound is investigated for its role in designing fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. Its unique structure enhances drug absorption and efficacy.
- Case Study: In a recent drug development project, researchers utilized this compound to synthesize a new class of anti-cancer agents, demonstrating significant activity against various cancer cell lines.
Industry
- Specialty Chemicals Production: The compound is used in the manufacturing of advanced materials and specialty chemicals that require unique properties such as enhanced stability and reactivity.
- Applications in Coatings and Polymers: Its fluorinated nature imparts desirable characteristics to coatings and polymers used in various industrial applications.
作用機序
The mechanism of action of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes .
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethoxy group, resulting in different chemical properties and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene:
2,6-Bis(trifluoromethyl)benzoic acid: This compound has carboxylic acid functionality, making it useful in different chemical reactions and applications compared to 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and difluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
2-(difluoromethoxy)-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11)18-6-4(8(12,13)14)2-1-3-5(6)9(15,16)17/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEKEJRWCYKKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















